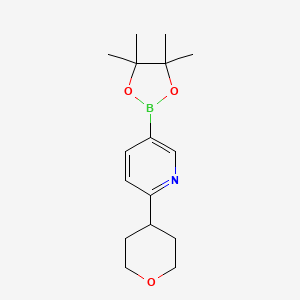
6-(Tetrahydropyran-4-yl)pyridine-3-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ピナコールエステル6-(テトラヒドロピラン-4-イル)ピリジン-3-ボロン酸は、有機合成、特に鈴木-宮浦クロスカップリング反応で広く使用されているボロン酸エステル誘導体です。この化合物は、安定性と反応性で知られており、炭素-炭素結合の形成において貴重な試薬となっています。
2. 製法
合成経路と反応条件
ピナコールエステル6-(テトラヒドロピラン-4-イル)ピリジン-3-ボロン酸の合成は、通常、6-(テトラヒドロピラン-4-イル)ピリジン-3-ボロン酸とピナコールを脱水剤の存在下で反応させることを含みます。反応は通常、不活性雰囲気下で行われ、ボロン酸の酸化や加水分解を防ぎます。
工業生産方法
この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、自動反応器の使用と、高収率と高純度を確保するための反応条件の厳密な制御が含まれます。生成物はその後、再結晶またはクロマトグラフィーなどの技術を使用して精製されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tetrahydropyran-4-yl)pyridine-3-boronic acid pinacol ester typically involves the reaction of 6-(Tetrahydropyran-4-yl)pyridine-3-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
ピナコールエステル6-(テトラヒドロピラン-4-イル)ピリジン-3-ボロン酸は、以下を含むさまざまな種類の反応を起こします。
鈴木-宮浦カップリング: これは最も一般的な反応であり、この化合物は、パラジウム触媒の存在下でアリールまたはビニルハロゲン化物と反応して、ビアリールまたはアルケニル誘導体形成します.
プロト脱ボロン化: この反応は、通常、酸性条件下でボロン酸エステル基を除去することを含みます.
一般的な試薬と条件
パラジウム触媒: 鈴木-宮浦カップリング反応で使用されます。
酸: プロト脱ボロン化反応で使用されます。
主要な生成物
ビアリール化合物: 鈴木-宮浦カップリングから形成されます。
炭化水素: プロト脱ボロン化から形成されます。
4. 科学研究への応用
ピナコールエステル6-(テトラヒドロピラン-4-イル)ピリジン-3-ボロン酸は、さまざまな科学研究に応用されています。
科学的研究の応用
6-(Tetrahydropyran-4-yl)pyridine-3-boronic acid pinacol ester is used in various scientific research applications:
Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: In the synthesis of biologically active compounds and enzyme inhibitors.
Medicine: Used in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors.
Industry: Employed in the production of advanced materials and polymers.
作用機序
この化合物は、主に鈴木-宮浦カップリング反応における役割を通じて効果を発揮します。そのメカニズムには次のものが含まれます。
酸化付加: パラジウム触媒は、アリールまたはビニルハロゲン化物と錯体を形成します。
転移金属化: ボロン酸エステルは、その有機基をパラジウム錯体に移します。
還元的脱離: 最終生成物が形成され、パラジウム触媒が再生されます.
類似化合物との比較
類似化合物
独自性
ピナコールエステル6-(テトラヒドロピラン-4-イル)ピリジン-3-ボロン酸は、クロスカップリング反応における安定性と反応性を提供する特定の構造のためにユニークです。そのテトラヒドロピラン基は、反応の結果に影響を与える可能性のある追加の立体および電子特性を提供し、有機合成において汎用性の高い試薬となっています。
生物活性
6-(Tetrahydropyran-4-yl)pyridine-3-boronic acid pinacol ester is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique tetrahydropyran moiety, which contributes to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
Molecular Formula: C11H19B_{O}_3
Molecular Weight: 211.15 g/mol
CAS Number: 1131912-76-9
SMILES Notation: CC1(C)OB(OC1(C)C)C2=CCOCC2
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : This compound has been shown to act as an inhibitor for certain enzymes involved in metabolic pathways, particularly those related to the endocannabinoid system. It modulates the activity of cannabinoid receptors, which play a crucial role in pain management and neuroprotection .
- Cell Signaling Modulation : The boronic acid group allows for reversible covalent bonding with diols and Lewis bases, facilitating interactions with cellular signaling pathways. This property is essential for developing sensors and therapeutic agents targeting specific cellular functions .
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by inhibiting tumor growth and promoting apoptosis in cancer cells. Research is ongoing to elucidate its effectiveness against various cancer types .
Applications in Research
This compound serves as a versatile building block in the synthesis of bioactive compounds. Its applications include:
- Synthesis of Endocannabinoid System Modulators : It is utilized in developing compounds that modulate cannabinoid receptors, potentially leading to novel analgesics .
- Embryonic Ectoderm Development Inhibitors : The compound acts as an intermediate in synthesizing inhibitors that affect embryonic development pathways, showcasing its relevance in developmental biology .
- IRAK4 Inhibitors : It has been explored as a precursor for synthesizing pyrrolotriazine-based IRAK4 inhibitors, which are significant in inflammatory diseases .
Case Studies
Several studies have highlighted the biological activity and potential therapeutic applications of this compound:
特性
分子式 |
C16H24BNO3 |
|---|---|
分子量 |
289.2 g/mol |
IUPAC名 |
2-(oxan-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)13-5-6-14(18-11-13)12-7-9-19-10-8-12/h5-6,11-12H,7-10H2,1-4H3 |
InChIキー |
BGULZJSLBDHFSY-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















